molecular formula C25H19NO5S B491525 Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 432014-14-7

Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491525
CAS No.: 432014-14-7
M. Wt: 445.5g/mol
InChI Key: UZWHMSBULJCCSK-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring system consisting of a naphthalene moiety and a furan ring. The presence of a sulfonamide group and a carboxylate ester adds to the compound’s chemical diversity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of naphthalene derivatives with furan precursors under acidic or basic conditions. The introduction of the sulfonamide group can be achieved through sulfonation reactions, followed by amide formation. The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonamide group to an amine or to reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate: Similar structure but with a benzofuran ring instead of a naphthofuran ring.

    Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5S/c1-15-23(25(27)30-2)21-14-22(19-9-5-6-10-20(19)24(21)31-15)26-32(28,29)18-12-11-16-7-3-4-8-17(16)13-18/h3-14,26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWHMSBULJCCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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